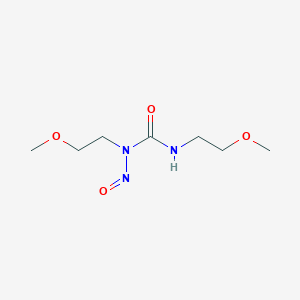

1,3-Bis(2-methoxyethyl)-1-nitrosourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60285-26-9 |

|---|---|

Molecular Formula |

C7H15N3O4 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

1,3-bis(2-methoxyethyl)-1-nitrosourea |

InChI |

InChI=1S/C7H15N3O4/c1-13-5-3-8-7(11)10(9-12)4-6-14-2/h3-6H2,1-2H3,(H,8,11) |

InChI Key |

DFVHUAMEIXPIHQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)N(CCOC)N=O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of 1,3 Bis 2 Methoxyethyl 1 Nitrosourea and Analogues

General Nitrosation Methodologies for Urea (B33335) Precursors

The introduction of the nitroso group (N=O) onto a urea precursor is the pivotal step in the synthesis of nitrosoureas. This transformation, known as nitrosation, is generally achieved by reacting the corresponding urea with a nitrosating agent. The most common and widely employed method involves the use of nitrous acid (HNO₂), which is typically generated in situ due to its instability. wikipedia.org

The standard procedure consists of dissolving the urea precursor in an aqueous acidic medium, followed by the addition of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂). orgsyn.orggoogle.com The strong acid, which can range from hydrochloric acid to formic acid, protonates the nitrite salt to form nitrous acid. The reaction is highly sensitive to temperature and is usually conducted at low temperatures (e.g., 0-5 °C) in an ice bath to prevent the decomposition of nitrous acid and to control the reaction rate. orgsyn.org The electrophilic nitrosonium ion (NO⁺) or a related species is then generated in the acidic environment, which subsequently attacks the nitrogen atom of the urea to form the N-nitrosourea. wikipedia.org

For ureas with poor aqueous solubility, modifications to this general procedure are employed. A two-phase solvent system, comprising an aqueous acid and a non-miscible organic solvent (such as methylene (B1212753) chloride or methyl tert-butyl ether), can be utilized. google.com In this approach, the urea derivative is dissolved or suspended in the reaction mixture, and the nitrosourea (B86855) product is extracted into the organic phase as it is formed, which can facilitate purification and improve yields. google.com

The general reaction scheme is as follows: R-NH-CO-NR'H + NaNO₂ + 2H⁺ → R-N(NO)-CO-NR'H + Na⁺ + 2H₂O wikipedia.org

Alternative nitrosating agents and conditions have also been explored. For specialized applications, such as isotopic labeling, methods have been developed where ¹³N-labeled ammonia (B1221849) is oxidized to form labeled nitrous acid, which then reacts with the parent urea to yield the labeled nitrosourea. nih.gov

Table 1: Common Conditions for Nitrosation of Urea Precursors

| Reagents | Solvent System | Temperature | Key Features |

|---|---|---|---|

| Sodium Nitrite / Hydrochloric Acid | Aqueous | 0-10 °C | Standard, cost-effective method for water-soluble ureas. orgsyn.org |

| Sodium Nitrite / Formic Acid | Aqueous / Organic | 0-5 °C | Often used for sensitive substrates. |

| Metal Nitrite / Aqueous Acid | Two-Phase (e.g., Water/CH₂Cl₂) | 5-15 °C | Improves yield for ureas with low water solubility and simplifies product isolation. google.com |

| In situ generated ¹³N-Nitrous Acid | Solution | N/A | Used for the synthesis of radiolabeled nitrosoureas for mechanistic studies. nih.gov |

Synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea and Related Methoxyethyl Nitrosoureas

The synthesis of this compound follows a logical two-step sequence: first, the preparation of the urea precursor, 1,3-bis(2-methoxyethyl)urea, followed by its nitrosation.

Step 1: Synthesis of 1,3-Bis(2-methoxyethyl)urea

The urea precursor can be synthesized through several established methods for urea formation. A common approach involves the reaction of 2-methoxyethylamine (B85606) with a carbonyl source. For instance, reacting two equivalents of 2-methoxyethylamine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), in the presence of a base to scavenge the generated acid (e.g., HCl) would yield the desired symmetric urea.

Reaction Scheme: 2 CH₃OCH₂CH₂NH₂ + COCl₂ → (CH₃OCH₂CH₂NH)₂CO + 2 HCl

Step 2: Nitrosation of 1,3-Bis(2-methoxyethyl)urea

Once the precursor urea is obtained and purified, it is subjected to nitrosation using the general methodologies described in section 2.1. The 1,3-bis(2-methoxyethyl)urea would be dissolved in a suitable acid, such as formic or hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature and stirring the reaction mixture. The nitroso group is selectively introduced onto one of the nitrogen atoms to yield this compound.

Reaction Scheme: (CH₃OCH₂CH₂NH)₂CO + NaNO₂ / H⁺ → CH₃OCH₂CH₂N(NO)C(=O)NHCH₂CH₂OCH₃ + H₂O + Na⁺

The synthesis of related methoxyethyl nitrosoureas follows analogous pathways, where the starting amines are varied to produce unsymmetrical ureas which are then nitrosated. The synthesis of various nitrosourea compounds, including those with different alkyl and aryl substituents, has been extensively reported, providing a robust framework for producing a wide array of analogues. nih.govnih.gov

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For nitrosoureas, these studies have been crucial in identifying the structural features required for their function. nih.gov Derivatization strategies typically focus on modifying specific parts of the molecule to enhance efficacy, alter physical properties like solubility and stability, and understand the mechanism of action.

Modification of the Urea Backbone

The urea linkage (-NH-CO-NH-) is a central component of the molecule. While less common than modifications to the side chains, altering the urea backbone can influence the compound's chemical and physical properties. This can include introducing substituents on the nitrogen atoms or replacing the urea moiety with a bioisostere, such as a thiourea. The electronic properties of the urea group affect the stability of the nitrosourea and the subsequent decomposition pathways that generate the active alkylating and carbamoylating species. cuni.cz Research into urea-based compounds has shown that the urea motif is critical for binding to biological targets, often through hydrogen bonding interactions. nih.gov Therefore, modifications in its vicinity could significantly impact biological activity by altering these interactions.

Exploration of Alternative Alkylating Moieties

The biological activity of many nitrosoureas is primarily attributed to their ability to alkylate DNA. cuni.cz In classic compounds like carmustine (B1668450) (BCNU), this function is carried out by a 2-chloroethyl group attached to the nitrosated nitrogen. oncohemakey.comnih.gov Upon decomposition, this moiety generates a reactive chloroethyldiazonium hydroxide (B78521) or a chloroethyl carbonium ion, which alkylates nucleophilic sites on DNA bases, ultimately leading to interstrand cross-links. cuni.czoncohemakey.com

A key derivatization strategy involves replacing this 2-chloroethyl group with alternative alkylating moieties to modulate reactivity and target specificity. SAR studies have shown that the N-(2-haloethyl)-N-nitrosoureido group is a strong determinant of high-level activity. nih.gov

Table 2: Examples of Alkylating Moiety Modifications and Their Rationale

| Moiety | Example Compound Class | Rationale for Exploration |

|---|---|---|

| 2-Fluoroethyl | N-(2-fluoroethyl)-N-nitrosoureas | To alter the reactivity and stability of the alkylating intermediate. The high electronegativity of fluorine can modify the electronic properties of the molecule. nih.gov |

| Methyl | N-methyl-N-nitrosoureas (MNU) | Provides a simple methylating agent. Used as a reference compound in mechanistic studies. nih.gov |

| Steroidal Carriers | Estradiol-nitrosourea conjugates | To target specific tissues or cells by linking the nitrosourea to a molecule with receptor affinity (e.g., estrogen receptor). lookchem.com |

| Phenylthioethyl | N'-(2-chloroethyl)-N-[2-(4-alkoxyphenylthio)ethyl]-N'-nitrosoureas | To explore the effects of larger, more complex side chains on transport, lipophilicity, and activity. nih.gov |

By systematically altering the alkylating group attached to the N-nitroso nitrogen of this compound, researchers can fine-tune the compound's electrophilic reactivity and potentially its biological profile. For instance, replacing a methoxyethyl group with the well-studied 2-chloroethyl group would be a direct path to a potentially more potent DNA alkylating agent, based on extensive historical SAR data for this class of compounds. nih.gov

Chemical Reactivity and Decomposition Mechanisms of 1,3 Bis 2 Methoxyethyl 1 Nitrosourea

Hydrolytic Decomposition Pathways and Intermediate Formation

The decomposition of 1,3-bis(2-methoxyethyl)-1-nitrosourea in an aqueous environment is a critical aspect of its chemical reactivity. This process is initiated by the abstraction of the proton at the N-3 position of the urea (B33335) moiety. This initial step leads to the formation of an unstable intermediate that subsequently fragments, yielding highly reactive chemical species. This pathway is characteristic of nitrosoureas, leading to intermediates capable of further reactions.

Under physiological pH, the decomposition of this compound proceeds through a pathway that generates two primary reactive species: a 2-methoxyethyl isocyanate and a 2-methoxyethyldiazohydroxide. The formation of these intermediates is a consequence of the cleavage of the N-1 to C-2 urea bond. The diazohydroxide is a transient species that quickly decomposes further, typically by losing water to form a diazonium ion. This diazonium ion is also highly unstable and releases molecular nitrogen to generate a 2-methoxyethyl carbocation. This carbocation is a potent electrophile that can alkylate various nucleophilic sites. The corresponding isocyanate is also a reactive electrophile.

The reactive intermediates generated during the hydrolytic decomposition of this compound lead to a variety of final products. The 2-methoxyethyl isocyanate can react with water to form an unstable carbamic acid, which then decomposes to 2-methoxyethylamine (B85606) and carbon dioxide. Alternatively, it can react with amino groups on biological macromolecules. The 2-methoxyethyl carbocation can undergo several reactions, including reaction with water to form 2-methoxyethanol (B45455) or reaction with halide ions. The specific products formed can depend on the reaction conditions and the presence of other nucleophiles.

Table 1: Potential Decomposition Products of this compound

| Intermediate | Subsequent Reaction | Final Product |

|---|---|---|

| 2-Methoxyethyl isocyanate | Reaction with water | 2-Methoxyethylamine, Carbon Dioxide |

| 2-Methoxyethyl carbocation | Reaction with water | 2-Methoxyethanol |

Intramolecular Cyclization Phenomena in Methoxyethyl Nitrosoureas

A significant feature of the chemistry of nitrosoureas containing a 2-substituted ethyl group is their propensity to undergo intramolecular cyclization. nih.gov This process can compete with the standard hydrolytic decomposition pathway and results in the formation of cyclic structures. The presence of the methoxyethyl groups in this compound provides the necessary structural motif for such reactions to occur.

The intramolecular cyclization of N-(2-substituted ethyl) ureas can lead to the formation of five-membered heterocyclic rings, such as oxazolidines. nih.govnih.gov In the case of this compound, the oxygen atom of the methoxy (B1213986) group or the carbonyl oxygen of the urea can act as an internal nucleophile, attacking the electrophilic carbon of the ethyl chain. This type of cyclization has been observed in related N-phenyl-N'-(2-chloroethyl)ureas, which form N-phenyl-4,5-dihydrooxazol-2-amines as active intermediates. nih.gov While oxazolidine (B1195125) formation is a plausible pathway, the formation of other cyclic intermediates like dioxaphospholanes is less likely in this specific context unless phosphate-containing species are involved in the reaction medium. The formation of an oxazolidine ring would proceed via nucleophilic attack from an oxygen atom onto an electrophilic carbon center within the same molecule. nih.govwikipedia.orgorganic-chemistry.org

The nature of the substituent on the 2-ethyl chain significantly influences the rate and outcome of intramolecular cyclization. The methoxyethyl group possesses distinct electronic and steric properties compared to other substituents like the chloroethyl group found in similar compounds. The oxygen atom of the methoxy group is a relatively good nucleophile and can facilitate the cyclization process. This internal assistance may lead to faster cyclization kinetics compared to compounds with less nucleophilic groups at the corresponding position. The resulting cyclic products would incorporate the methoxyethyl side chain into their structure, potentially altering their subsequent reactivity.

Table 2: Influence of 2-Ethyl Substituent on Intramolecular Cyclization

| Substituent | Nucleophilicity of Heteroatom | Leaving Group Ability | Expected Effect on Cyclization Rate |

|---|---|---|---|

| Methoxy (-OCH₃) | Moderate | Poor | May facilitate cyclization via nucleophilic participation |

| Chloro (-Cl) | Low | Good | May favor cyclization via formation of a reactive intermediate after Cl⁻ departure |

Nitrosation Chemistry and Stability Considerations for this compound

The synthesis of this compound involves a nitrosation reaction, which is the introduction of a nitroso group (-N=O) onto the N-1 nitrogen of the corresponding urea precursor. libretexts.org The stability of the resulting N-nitrosourea is a key determinant of its shelf-life and chemical behavior. N-nitrosamines are typically formed from the reaction of nitrites with secondary amines under acidic conditions. libretexts.org

Molecular and Cellular Pharmacology of 1,3 Bis 2 Methoxyethyl 1 Nitrosourea

DNA Alkylation Mechanisms and Adduct Formation

The primary mechanism of action for nitrosoureas, including 1,3-Bis(2-methoxyethyl)-1-nitrosourea, involves the alkylation of DNA. The molecule decomposes in the cellular environment to form a reactive electrophilic species, a 2-methoxyethyl carbonium ion, which then covalently binds to nucleophilic sites on the DNA molecule. This process disrupts the normal structure and function of DNA.

Alkylation Sites on DNA (N7-Guanine, O6-Guanine, Phosphate Backbones)

The 2-methoxyethyl electrophile generated from this compound attacks several nucleophilic centers within the DNA structure. The primary targets are the nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases. mdpi.comresearchgate.net

N7-Guanine: The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is a major target for many alkylating agents. researchgate.net Alkylation at this site can weaken the glycosidic bond between the base and the deoxyribose sugar, potentially leading to depurination and the formation of an abasic site.

O6-Guanine: Alkylation of the O6 position of guanine is a particularly critical lesion. mdpi.comnih.gov Though occurring less frequently than N7-alkylation, O6-methoxyethylguanine adducts are highly mutagenic because they can cause mispairing during DNA replication, leading to G:C to A:T transition mutations. mdpi.com

Phosphate Backbones: The phosphodiester backbone of DNA also presents targets for alkylation. dntb.gov.ua The formation of phosphotriesters can alter the conformation of the DNA backbone and may interfere with the activity of enzymes that interact with DNA.

Research on related nitrosoureas has shown that the DNA sequence context can influence the efficiency of alkylation at specific sites. For instance, guanines located within runs of consecutive guanines are often alkylated more readily. nih.govnih.gov

| Alkylation Site | Type of Lesion | Primary Biological Consequence |

|---|---|---|

| N7-Guanine | Monoadduct | Potential for depurination, creating abasic sites. |

| O6-Guanine | Monoadduct | Highly mutagenic; causes mispairing with thymine (B56734) during replication. mdpi.com |

| Phosphate Backbone | Phosphotriester | Alters DNA conformation; may affect protein-DNA interactions. dntb.gov.ua |

Formation of Monoadducts and Interstrand/Intrastrand Cross-links

The initial interaction of the 2-methoxyethyl group with DNA results in the formation of various monoadducts at the sites described above. However, a key feature of many clinically important nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is their ability to form DNA interstrand cross-links (ICLs). nih.gov

The established mechanism for ICL formation by haloethylnitrosoureas is a two-step process. nih.gov

Initial Alkylation: A 2-chloroethyl group is first attached to a nucleophilic site on one DNA strand, commonly the O6 position of guanine. nih.gov

Cross-link Formation: In a slower, subsequent step, the terminal chlorine atom of the attached 2-chloroethyl adduct is displaced by a nucleophilic site on the opposite DNA strand (e.g., the N1 of guanine or N3 of cytosine), creating a covalent ethyl bridge between the two strands. researchgate.netnih.gov

This cross-linking mechanism is critically dependent on the presence of a good leaving group, such as chloride, on the alkylating moiety. nih.gov The methoxy (B1213986) group (CH3O-) is a significantly poorer leaving group compared to chloride. Consequently, the formation of interstrand cross-links via this pathway is considered highly unlikely or kinetically unfavorable for this compound. Its activity is therefore expected to be dominated by the effects of the monoadducts it forms.

| Nitrosourea (B86855) Type | Alkylating Group | Leaving Group | Forms Monoadducts? | Forms Interstrand Cross-links? |

|---|---|---|---|---|

| Haloethylnitrosourea (e.g., BCNU) | 2-chloroethyl | Cl⁻ (Good) | Yes | Yes (Key cytotoxic lesion) nih.gov |

| Methoxyethylnitrosourea | 2-methoxyethyl | CH₃O⁻ (Poor) | Yes | Unlikely/Inefficient |

Consequence of DNA Adduction on Replication and Transcription Fidelity

DNA adducts formed by this compound interfere with fundamental cellular processes. The O6-methoxyethylguanine adduct is particularly problematic for the fidelity of DNA replication, as it preferentially pairs with thymine instead of cytosine, leading to mutations if not repaired before the next round of replication. mdpi.com

Bulky monoadducts can also create steric hindrances that stall the progression of DNA and RNA polymerases. researchgate.net This stalling can inhibit both DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death. While these effects can be significant, the profound cytotoxicity of cross-linking agents like BCNU is largely attributed to the ICLs, which form an absolute block to the strand separation required for replication and transcription. researchgate.net The biological impact of this compound would therefore primarily stem from the consequences of its monoadducts, including mutagenicity and moderate inhibition of polymerases.

Protein Carbamoylation Pathways and Biochemical Impact

In addition to the alkylating species, the decomposition of this compound also produces 2-methoxyethyl isocyanate. This molecule does not interact with DNA but instead reacts with proteins in a process known as carbamoylation.

Isocyanate-Mediated Carbamoylation of Cellular Proteins

Isocyanates are reactive compounds that readily attack nucleophilic groups on proteins. nih.govresearchgate.net The principal targets for carbamoylation by 2-methoxyethyl isocyanate are:

The ε-amino group of lysine (B10760008) residues. nih.govnih.gov

The α-amino group of the N-terminal amino acid of a protein. nih.gov

This reaction is a non-enzymatic, post-translational modification that covalently attaches a 2-methoxyethylcarbamoyl group to the protein. A significant consequence of this modification is the neutralization of the positive charge of the lysine or N-terminal amino group, as the amide linkage formed is uncharged at physiological pH. researchgate.netnih.gov

Functional Consequences of Protein Carbamoylation (e.g., Enzyme Inhibition, DNA Repair Interference)

The alteration of protein structure and charge through carbamoylation can lead to significant changes in protein function. nih.govresearchgate.net

Enzyme Inhibition: Carbamoylation of lysine residues located within the active site or at other functionally critical positions can lead to enzyme inactivation. nih.gov For other nitrosoureas, a well-documented target is glutathione (B108866) reductase, an essential enzyme in the cellular antioxidant defense system. nih.govnih.gov Inhibition of such enzymes can disrupt cellular redox balance and increase sensitivity to oxidative stress.

Interference with DNA Repair: Protein carbamoylation may also interfere with the DNA damage response. The function of DNA repair proteins can be compromised if key lysine residues are modified. For example, the O6-alkylguanine-DNA alkyltransferase (AGT) protein, which directly reverses O6-guanine adducts, could potentially be a target. While the primary mechanism of AGT inactivation by haloethylnitrosoureas involves a cross-linking reaction with the DNA substrate, direct carbamoylation of the protein itself or other repair factors remains a plausible secondary mechanism of toxicity. nih.gov Carbamoylation of histones and other chromatin-associated proteins could also alter chromatin structure, potentially affecting the accessibility of DNA for repair and transcription.

Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there is insufficient specific data to generate a detailed article on the molecular and cellular pharmacology of This compound that adheres to the requested outline.

The provided structure requires in-depth research findings on:

Cell Cycle Perturbation and Arrest Kinetics

Mechanistic Insights into Programmed Cell Death Induction

Modulation of Cellular Redox State and Glutathione Pathways

The available body of research extensively covers a closely related compound, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine). However, specific studies detailing the in vitro cellular responses to This compound are not present in the accessible literature.

Due to the strict requirement to focus solely on This compound and to exclude any information outside the explicit scope, it is not possible to substitute data from its chloroethyl analog or to generate the scientifically accurate and detailed content required for each subsection. Fulfilling the request under these constraints would lead to inaccuracies and speculation. Therefore, the article cannot be written at this time.

Structure Activity Relationship Sar Studies of Methoxyethyl Nitrosourea Derivatives

Correlation of Structural Features with Alkylating and Carbamoylating Potentials

Nitrosourea (B86855) compounds spontaneously decompose under physiological conditions to yield two reactive intermediates: a diazonium ion (or its carbonium ion equivalent) responsible for alkylating nucleic acids, and an isocyanate species that carbamoylates proteins. mdpi.com

The alkylating potential is largely determined by the substituent at the N-1 position of the urea (B33335). For high antitumor activity, this is often a 2-chloroethyl group, which forms a chloroethyl carbonium ion capable of alkylating DNA, leading to interstrand cross-links that are considered critical for cytotoxicity. nih.gov In the case of 1,3-Bis(2-methoxyethyl)-1-nitrosourea, the presence of a 2-methoxyethyl group at the N-1 position instead of a 2-chloroethyl group would generate a different alkylating species. This would likely alter the mechanism of DNA modification, potentially affecting the efficiency of DNA cross-linking and, consequently, the cytotoxic potency.

The carbamoylating potential is primarily influenced by the chemical nature of the substituent at the N-3 position, as this group is released as an isocyanate. The reactivity and lipophilicity of this isocyanate determine the extent of carbamoylation. Highly lipophilic and reactive isocyanates, such as cyclohexyl isocyanate derived from CCNU, lead to high carbamoylating activity. This activity has been linked to the inhibition of DNA repair enzymes but also to certain toxicities, such as myelosuppression. nih.gov Conversely, substituents that form more hydrophilic or less reactive isocyanates result in lower carbamoylating activity. The 2-methoxyethyl group at the N-3 position of this compound would yield 2-methoxyethyl isocyanate. The ether linkage in this group increases its polarity compared to alkyl or cycloalkyl groups, suggesting a potentially lower carbamoylating activity.

| Nitrosourea Derivative | N-3 Substituent | Relative Carbamoylating Activity (%) |

|---|---|---|

| BCNU | 2-Chloroethyl | 100 |

| CCNU | Cyclohexyl | 86 |

| HECNU | 2-Hydroxyethyl | 16 |

| Chlorozotocin | Glucopyranose | 6 |

| This compound | 2-Methoxyethyl | Predicted Low to Moderate |

Data for BCNU, CCNU, HECNU, and Chlorozotocin are adapted from comparative studies. The value for this compound is an educated prediction based on the increased hydrophilicity of the methoxyethyl group compared to chloroethyl or cyclohexyl groups.

Impact of Methoxyethyl Substituents on Compound Distribution and Intracellular Interactions

The physicochemical properties of nitrosourea derivatives, particularly lipophilicity, are paramount in determining their absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity governs the ability of a compound to cross biological membranes, including the blood-brain barrier (BBB). nih.gov

This increased hydrophilicity has several predictable consequences:

Altered Membrane Permeability: Reduced lipophilicity may decrease the rate of passive diffusion across cell membranes, potentially affecting the intracellular concentration of the drug.

Blood-Brain Barrier Penetration: High lipophilicity is a key feature of nitrosoureas used to treat brain tumors. nih.gov The more hydrophilic nature of this compound would likely result in poorer penetration of the BBB compared to its more lipophilic counterparts.

Systemic Distribution: A more water-soluble compound may have a different volume of distribution and clearance mechanism, potentially leading to a different systemic exposure and toxicity profile. nih.gov

| Compound | Key Structural Feature | General Lipophilicity | Predicted BBB Penetration |

|---|---|---|---|

| BCNU/CCNU | Chloroethyl, Cyclohexyl groups | High | High |

| Streptozotocin | Glucopyranose carrier | Low (Hydrophilic) | Low |

| This compound | Methoxyethyl groups | Moderate (Increased Hydrophilicity) | Moderate to Low |

This table provides a qualitative comparison based on the known properties of different nitrosourea classes.

Design Principles for Modulating Biological Activity and Selectivity

The design of novel nitrosourea derivatives is a balancing act between maximizing antitumor efficacy and minimizing host toxicity. The SAR principles gleaned from decades of research guide this process. nih.govnih.gov The primary strategies involve modifying the substituents at the N-1 and N-3 positions to fine-tune the alkylating activity, carbamoylating activity, and pharmacokinetic properties. nih.gov

The conceptual design of this compound appears to follow the principle of modulating physicochemical properties to achieve a different pharmacological profile. The introduction of polar ether functionalities is a common strategy in medicinal chemistry to increase aqueous solubility. nih.gov

Key design principles illustrated by this structure include:

Modulation of Lipophilicity: As discussed, the methoxyethyl groups increase hydrophilicity. This can be a deliberate strategy to alter drug distribution, potentially reducing accumulation in highly lipophilic tissues like adipose tissue or the central nervous system, which might in turn alter the toxicity profile.

Altering Carbamoylating Activity: The choice of the N-3 substituent is a critical determinant of carbamoylating potential and associated myelotoxicity. nih.gov Selecting a group like 2-methoxyethyl, which is expected to have lower carbamoylating activity than a cyclohexyl or chloroethyl group, represents a rational approach to designing agents with potentially reduced bone marrow suppression.

Modification of the Alkylating Moiety: Replacing the typical N-1 chloroethyl group with a methoxyethyl group is a significant departure from the classic design of highly potent nitrosoureas. This modification would fundamentally change the nature of the DNA adducts formed, which could lead to a different spectrum of activity or a novel mechanism of resistance circumvention.

In essence, the structure of this compound exemplifies a design approach aimed at creating a more hydrophilic nitrosourea analog. This strategy seeks to modulate the compound's ADME properties and potentially reduce toxicities associated with high carbamoylating activity, while exploring the biological effects of a novel DNA alkylating species.

Computational and Theoretical Investigations of 1,3 Bis 2 Methoxyethyl 1 Nitrosourea

Quantum Chemical Calculations of Molecular Stability and Reactivity

Quantum chemical calculations are employed to determine the electronic structure and energetic properties of a molecule, which are fundamental to understanding its stability and reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the molecule's characteristics.

For 1,3-Bis(2-methoxyethyl)-1-nitrosourea, these calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of molecular properties can be calculated.

Key calculated properties would include:

Heat of Formation: This value indicates the thermodynamic stability of the molecule.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential: These calculations reveal the electron-rich and electron-deficient regions of the molecule, which are key to predicting how it will interact with other molecules, including biological targets.

Bond Dissociation Energies: These calculations can identify the weakest bonds in the molecule, providing clues as to how it might decompose or react. For a nitrosourea (B86855), the N-N bond of the nitroso group is of particular interest.

The following table illustrates the type of data that would be generated from such quantum chemical calculations. Please note, this is a representative table, as specific data for this compound is not available in published literature.

| Property | Representative Value (Arbitrary Units) | Significance |

| Heat of Formation (kcal/mol) | -150 | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -8.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.2 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.3 | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations of Biomolecular Interactions (DNA, Proteins)

To understand the biological activity of this compound, it is crucial to investigate its interactions with biomolecular targets such as DNA and proteins. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand (in this case, this compound or its reactive intermediates) when it binds to a receptor (a protein or a DNA molecule). The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the receptor and scoring them based on their energetic favorability.

For this nitrosourea, docking studies would likely focus on its interaction with DNA, as alkylating agents of this class are known to modify DNA bases. The goal would be to identify the most likely binding sites (e.g., the O6 or N7 positions of guanine) and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides a more realistic picture of the binding stability and the conformational changes that may occur upon binding.

For the this compound-DNA complex, an MD simulation could reveal:

The stability of the binding pose predicted by docking.

The role of water molecules in mediating the interaction.

The conformational changes induced in the DNA upon ligand binding.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

A representative data table from such simulations is shown below.

| Simulation Parameter | Illustrative Result | Significance |

| Binding Affinity (Docking Score) | -7.5 kcal/mol | An estimate of the binding strength between the ligand and the receptor. |

| Key Interacting Residues (DNA) | Guanine (B1146940), Cytosine | Identifies the specific parts of the biological target involved in the interaction. |

| Root Mean Square Deviation (RMSD) | Stable trajectory after 2 ns | Indicates the stability of the ligand-receptor complex over the simulation time. |

| Number of Hydrogen Bonds | Average of 2-3 | Quantifies a key type of interaction that contributes to binding stability. |

Prediction of Decomposition Pathways and Intermediate Structures

The biological activity of nitrosoureas is dependent on their chemical decomposition to form reactive intermediates. Computational methods can be used to predict the likely decomposition pathways and the structures of the transient species that are formed.

For this compound, this would involve calculating the reaction energies and activation barriers for various possible decomposition steps. The primary mechanism for nitrosoureas involves the formation of a diazonium ion, which then leads to the generation of a carbocation that can alkylate biological macromolecules.

Computational studies would aim to:

Model the initial decomposition steps, likely initiated by the abstraction of a proton.

Calculate the stability of potential intermediates, such as the vinyl carbocation or other reactive species.

Determine the energy barriers for different reaction pathways to identify the most favorable route.

While specific studies on this compound are not available, research on related compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has shown that decomposition can proceed through various intermediates, including 2-chloroethylcarbonium ions and cyclic chloronium ions. Similar computational approaches could be applied to elucidate the specific pathways for the methoxyethyl analog.

The table below illustrates the kind of data that would be sought from these predictive studies.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Significance |

| Initial proton abstraction | 15 | The energy required to initiate the decomposition process. |

| Formation of the diazonium intermediate | 5 | A lower barrier indicates this is a favorable step in the reaction pathway. |

| Generation of the alkylating carbocation | 10 | The energy barrier to forming the ultimate reactive species. |

Prodrug Design and Advanced Delivery Systems for Nitrosoureas

Rational Prodrug Design Strategies for Nitrosourea (B86855) Delivery

The rational design of prodrugs is a key strategy to overcome the limitations of conventional chemotherapeutic agents, including many nitrosoureas. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. For nitrosoureas, the primary goals of prodrug design include enhancing solubility, improving permeability across biological barriers like the blood-brain barrier, increasing the drug's half-life, and achieving targeted delivery to reduce systemic toxicity.

Strategies often involve chemically modifying the parent nitrosourea molecule. For instance, dipeptide monoester prodrugs of other anticancer agents have been synthesized to improve membrane permeability and have shown enhanced potency. This approach could theoretically be applied to nitrosoureas to improve their uptake in cancer cells. Another strategy involves creating "combi-prodrugs" that release the active nitrosourea along with another therapeutic agent, such as an inhibitor of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), to overcome drug resistance.

Chemical Approaches to Enhance Biotransformation and Site-Specific Activation

Enhancing the biotransformation of nitrosoureas at the target site is a sophisticated chemical approach to improve their therapeutic index. This involves designing prodrugs that are activated by specific conditions prevalent in the tumor microenvironment, such as hypoxia, lower pH, or the overexpression of certain enzymes.

For example, a prodrug could be designed to be stable at physiological pH but undergo hydrolysis to release the active nitrosourea in the acidic environment of a tumor. Similarly, researchers have explored enzyme-responsive prodrugs. A promoiety could be attached to the nitrosourea that is cleaved by an enzyme highly expressed in tumor cells, leading to site-specific activation of the drug. These approaches aim to concentrate the cytotoxic effects of the nitrosourea within the tumor, thereby sparing healthy tissues.

Research into Novel Delivery Systems for Controlled Release in Preclinical Settings

Novel delivery systems are being extensively researched to control the release of nitrosoureas, addressing issues like their short plasma half-life. Polymeric delivery systems are a prominent area of this research. For instance, biodegradable polymer implants have been developed for the localized and sustained release of nitrosoureas like Carmustine (B1668450) (BCNU) directly into the brain following tumor resection.

Preclinical studies have demonstrated that these polymer-based systems can maintain high local concentrations of the drug over an extended period. Research has been conducted on various polymers, including ethylene-vinyl acetate (B1210297) copolymer and polyanhydrides, to optimize the release kinetics and biocompatibility of these delivery systems. The goal of this research is to improve the efficacy of the drug while minimizing systemic exposure and associated side effects.

Below is an interactive data table summarizing general characteristics of nitrosourea delivery research, which would be relevant for a compound like 1,3-Bis(2-methoxyethyl)-1-nitrosourea.

| Delivery System Type | General Approach | Preclinical Model Examples | Potential Advantages |

| Polymer Implants | Biodegradable polymers loaded with a nitrosourea are implanted at the tumor site. | Rat and rabbit brain tumor models. | Localized high drug concentration, sustained release, bypasses the blood-brain barrier. |

| Nanoparticles | Encapsulation of nitrosoureas within nanoparticles (e.g., liposomes, polymeric nanoparticles). | In vitro cell cultures, mouse tumor models. | Improved stability, potential for targeted delivery via surface modification. |

| Microspheres | Injectable microspheres for controlled release. | Subcutaneous tumor models in mice. | Sustained systemic or localized release, potential for reduced dosing frequency. |

Advanced Research Methodologies and Future Perspectives

Application of Advanced Spectroscopic and Chromatographic Techniques in Nitrosourea (B86855) Research

The investigation of nitrosoureas, a class of reactive alkylating agents, necessitates the use of a sophisticated suite of analytical instrumentation to elucidate their structure, purity, and decomposition pathways. For a compound like 1,3-Bis(2-methoxyethyl)-1-nitrosourea, these techniques would be crucial in both its initial characterization and in studying its interactions with biological macromolecules.

Spectroscopic Techniques:

Spectroscopic methods are fundamental for the structural confirmation of nitrosoureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the identity and purity of this compound. Specific chemical shifts and coupling constants of the methoxyethyl groups would provide a unique spectral fingerprint. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals, ensuring the correct connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, helping to confirm the presence of the nitroso and urea (B33335) functional groups, as well as the methoxyethyl side chains.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would be used to identify characteristic vibrational frequencies of the N=O, C=O, and N-H functional groups within the molecule. UV-Vis spectroscopy, while less structurally informative, would be useful for quantitative analysis due to the chromophoric nature of the nitrosourea group.

Chromatographic Techniques:

Chromatographic methods are vital for the separation, purification, and quantitative analysis of nitrosoureas from complex mixtures, such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common technique for the analysis of nitrosoureas. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely be effective for the separation of this compound. Detection is typically achieved using a UV detector, or for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography (GC): Due to the thermal lability of many nitrosoureas, GC is less commonly used for their direct analysis. However, derivatization of the molecule to a more thermally stable form can allow for GC-based separation and analysis, often coupled with mass spectrometry (GC-MS) for detection.

The following table summarizes the key analytical techniques and their expected applications in the study of this compound:

| Analytical Technique | Application in this compound Research | Expected Information |

| ¹H and ¹³C NMR | Structural elucidation and purity assessment | Chemical shifts, coupling constants, and integration of protons and carbons in the methoxyethyl groups and urea backbone. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Precise mass of the parent ion and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of N=O, C=O, and N-H stretching and bending vibrations. |

| HPLC-UV/MS | Separation, quantification, and identification | Retention time for purity assessment and quantification; mass-to-charge ratio for definitive identification. |

Emerging Analytical Approaches for Characterizing DNA Adducts and Protein Modifications

The biological activity of nitrosoureas stems from their ability to alkylate and carbamoylate biological macromolecules, most notably DNA and proteins. The characterization of these adducts is critical to understanding their mechanisms of action.

DNA Adduct Characterization:

Advanced mass spectrometry-based techniques are at the forefront of DNA adduct analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific detection of DNA adducts. After exposure of DNA to this compound, the DNA would be enzymatically digested to individual nucleosides. LC-MS/MS can then be used to identify and quantify the modified nucleosides. The expected reactive species from this compound would be a 2-methoxyethyl carbonium ion, which could alkylate various positions on the DNA bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in the identification of unknown adducts by providing their elemental composition.

Protein Modification Characterization:

The carbamoylating activity of nitrosoureas results in the modification of proteins, often on lysine (B10760008) residues. "Bottom-up" proteomics is a powerful approach to identify these modifications.

Proteomic Analysis using LC-MS/MS: In this approach, proteins from cells or tissues treated with this compound would be extracted and digested into peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. The modification of a lysine residue by the isocyanate species generated from the decomposition of the nitrosourea would result in a specific mass shift in the peptide, which can be identified through database searching of the MS/MS data.

The table below outlines the expected modifications and the techniques used for their characterization:

| Biomolecule | Expected Modification | Primary Analytical Technique |

| DNA | 2-methoxyethyl adducts on nucleobases | LC-MS/MS |

| Proteins | Carbamoylation of lysine residues | Proteomics (LC-MS/MS) |

Unexplored Avenues in Nitrosourea Chemical Biology Research

While the general mechanisms of nitrosourea action are understood, there remain several unexplored avenues for research, particularly for novel analogs like this compound.

Target Identification and Selectivity: A key area of future research is to identify if specific nitrosourea structures exhibit selectivity for particular proteins or DNA sequences. The methoxyethyl side chains of this compound could potentially influence its distribution and reactivity within the cell. Chemical biology approaches, such as the use of affinity-based probes or photo-crosslinking analogs of the compound, could be employed to identify its direct binding partners in a cellular context.

Role of Metabolism: The metabolic fate of the methoxyethyl groups is an important and unexplored aspect. It is possible that these groups could be metabolized, for example, by O-demethylation, which could alter the reactivity and biological activity of the compound. Metabolomic studies comparing treated and untreated cells could shed light on the metabolic pathways involved.

Impact on Cellular Signaling: Beyond direct DNA and protein damage, the modifications induced by nitrosoureas can have broader impacts on cellular signaling pathways. For instance, the carbamoylation of key regulatory proteins could alter their function and lead to downstream effects. Systems biology approaches, combining proteomics, transcriptomics, and metabolomics, would be powerful in unraveling these complex cellular responses to this compound.

Development of Targeted Delivery Systems: A major challenge with nitrosourea-based therapies is their non-specific toxicity. Future research could focus on the development of delivery systems that target this compound to specific cell types or tissues. This could involve conjugation to targeting ligands or encapsulation in nanoparticles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.